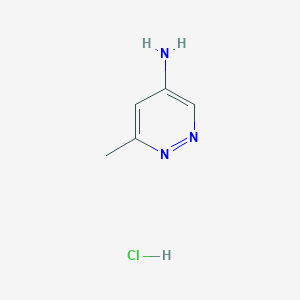

6-Methylpyridazin-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methylpyridazin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHZRMMJTULJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892936-61-6 | |

| Record name | 6-METHYLPYRIDAZIN-4-AMINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylpyridazin 4 Amine Hydrochloride

Strategies for Pyridazine (B1198779) Ring Construction and Precursor Synthesis

The formation of the pyridazine ring is the foundational step in the synthesis of 6-methylpyridazin-4-amine (B12336010) hydrochloride. This can be achieved through various strategies, primarily involving the construction of the heterocyclic ring from acyclic precursors or the modification of an existing pyridazine scaffold.

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazine derivatives. These reactions typically involve the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. asianpubs.orgchemtube3d.com The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine ring. chemtube3d.com

A prominent example of this approach is the reaction of maleic anhydride (B1165640) and its derivatives with hydrazine hydrate (B1144303). daneshyari.comgoogle.comgoogle.comresearchgate.net Specifically, in the context of 6-methylpyridazin-4-amine hydrochloride synthesis, methylmaleic anhydride (citraconic anhydride) serves as a key starting material. The reaction of methylmaleic anhydride with hydrazine hydrate leads to the formation of a hydroxypyridazinone ring. daneshyari.com This cyclocondensation is a robust and efficient method for constructing the pyridazine core with the methyl group pre-installed at the desired position. The reaction is often carried out in an aqueous solution, and the conditions can be optimized to achieve high yields. daneshyari.com

The general mechanism for the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the pyridazine ring. The choice of substrates and reaction conditions can influence the regioselectivity of the reaction, particularly when unsymmetrical dicarbonyl compounds are used.

| Starting Material | Reagent | Product | Reference |

| 1,4-Diketone | Hydrazine | Dihydropyridazine | chemtube3d.com |

| Maleic Anhydride | Hydrazine Hydrate | Hydroxypyridazinone | daneshyari.comgoogle.com |

| Methylmaleic Anhydride | Hydrazine Hydrate | 6-Methyl-pyridazinone derivative | daneshyari.com |

An alternative strategy to de novo ring construction is the functionalization of a pre-existing pyridazine ring. This approach is particularly useful when the desired pyridazine core is readily available or can be synthesized through a straightforward route. The derivatization can involve a variety of chemical transformations, such as halogenation, nitration, and other electrophilic or nucleophilic substitution reactions, to introduce the necessary functional groups for subsequent conversion to the target molecule.

For instance, a pyridazinone, obtained from a cyclocondensation reaction, can be converted into a halopyridazine. This is a crucial step as the halogen atom can then serve as a leaving group for the introduction of the amine functionality. A common method for this transformation is the treatment of the pyridazinone with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This conversion of a hydroxyl group (in the tautomeric form of the pyridazinone) to a chloro group is a well-established procedure in heterocyclic chemistry. nih.gov

Furthermore, pyridazine carboxylic acids can be valuable intermediates. tandfonline.commdpi.comsmolecule.comnih.gov These can be synthesized and then subjected to reactions such as the Curtius or Hofmann rearrangement to introduce an amine group. The carboxylic acid functionality provides a handle for a range of chemical modifications on the pyridazine ring.

Introduction of the Amine Functionality at the 4-Position

The introduction of the amine group at the C4 position of the 6-methylpyridazine ring is a critical step in the synthesis. This can be accomplished through direct amination techniques or, more commonly, through the conversion of a suitable precursor group.

Direct amination of a C-H bond on a heterocyclic ring is a challenging but atom-economical approach. The Chichibabin reaction is a classic example of direct amination, typically applied to pyridines where an amino group is introduced at the 2- or 4-position by reaction with sodium amide. While this reaction is well-established for pyridines, its application to pyridazines is less common and can be complicated by the presence of two nitrogen atoms in the ring, which can affect the regioselectivity and reactivity.

A more reliable and widely used method for introducing an amino group onto the pyridazine ring is through the conversion of a precursor group, such as a halogen or a nitro group.

From Halogen Precursors:

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the amination of halopyridazines. A 4-halo-6-methylpyridazine can react with an amine source, such as ammonia (B1221849) or an amine derivative, to displace the halide and form the corresponding 4-aminopyridazine. nih.govnih.govrsc.orgresearchgate.netgoogle.com The reactivity of the halopyridazine towards nucleophilic attack is enhanced by the electron-withdrawing nature of the two adjacent nitrogen atoms in the ring. The reaction is typically carried out in a suitable solvent and may require elevated temperatures or the use of a catalyst. For example, the amination of 3-amino-6-chloropyridazine (B20888) can be achieved using ammonium (B1175870) hydroxide (B78521) under microwave irradiation. rsc.org

| Substrate | Reagent | Product | Reference |

| 4-Halo-6-methylpyridazine | Ammonia | 6-Methylpyridazin-4-amine | nih.gov |

| 3,6-Dichloropyridazine | Ammonium Hydroxide | 3-Amino-6-chloropyridazine | rsc.org |

From Nitro Precursors:

Another common strategy involves the reduction of a nitropyridazine to an aminopyridazine. The nitro group can be introduced onto the pyridazine ring through nitration, and its subsequent reduction provides a clean and efficient route to the amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid). mdpi.comlibretexts.orgyoutube.comyoutube.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

A patented industrial-scale synthesis of this compound utilizes a Hofmann rearrangement of a pyridazinone carboxylate. nih.gov In this multi-step process, a carboxyl group is converted to an amine using reagents like sodium hypobromite (B1234621) and ammonia. This method avoids the direct handling of potentially hazardous nitro compounds. nih.gov

Regioselective Methylation at the 6-Position

The introduction of a methyl group at a specific position on the pyridazine ring requires careful control of regioselectivity. In the case of this compound, the most direct and efficient synthetic routes often start with a precursor that already contains the methyl group at the desired position, such as methylmaleic anhydride. daneshyari.com This strategy circumvents the challenges associated with the regioselective methylation of a pre-formed pyridazine ring.

However, methods for the direct C-H methylation of heteroarenes have been developed. These can involve radical methylation, where a methyl radical is generated and reacts with the protonated pyridazine. clockss.org The regioselectivity of such reactions can be influenced by the electronic properties of the pyridazine ring and the nature of the substituents already present. For instance, in protonated pyridazines, the attack of a methyl radical often occurs at positions beta to the nitrogen atoms. clockss.org

Another approach to achieve regioselectivity is through directed metalation. The pyridazine ring can be deprotonated at a specific position using a strong base, often guided by a directing group, to form an organometallic intermediate. This intermediate can then be quenched with an electrophilic methylating agent, such as methyl iodide, to introduce the methyl group at the desired location. researchgate.net

Furthermore, the methylation of aminopyridazines with methyl iodide has been studied, which typically results in quaternization at the ring nitrogen atoms rather than C-methylation. rsc.org This highlights the importance of choosing the appropriate synthetic strategy to achieve the desired C-6 methylation.

C-H Functionalization Strategies

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom economy, as it avoids the need for pre-functionalized starting materials. rsc.org For heteroaromatic compounds like pyridazine, this approach presents unique challenges and opportunities. The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms, which deactivates the ring towards electrophilic substitution. beilstein-journals.orgresearchgate.net This inherent electronic nature makes direct functionalization difficult and often requires harsh reaction conditions. researchgate.net

The challenges associated with the functionalization of pyridines, a related N-heterocycle, are illustrative. The low reactivity of the pyridine (B92270) ring system is attributed to its electron-deficient nature and the tendency of the nitrogen's lone pair to interact with Lewis acids, further reducing the ring's reactivity. beilstein-journals.org Similar to pyridines, direct C-H functionalization on the pyridazine ring can be directed by the nitrogen atoms, but achieving specific regioselectivity can be a significant hurdle. rsc.orgresearchgate.net Transition-metal catalysis is a powerful tool to overcome the high kinetic barrier for C-H bond cleavage. beilstein-journals.org These methods have been developed extensively for pyridines, and the principles can be extended to pyridazine systems to install alkyl groups, such as the methyl group in 6-Methylpyridazin-4-amine. beilstein-journals.org However, controlling the position of functionalization (e.g., C3, C4, C5, or C6) remains a central challenge in the synthesis of specifically substituted pyridazines. researchgate.net

Cross-Coupling Reactions for Methyl Group Installation (e.g., Suzuki-Miyaura for analogous pyridines)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering a versatile and highly selective method for forming carbon-carbon bonds. nih.govrsc.org These reactions are particularly well-suited for the synthesis of functionalized pyridazines due to the electron-deficient nature of the heterocycle, which facilitates the oxidative addition of palladium to a carbon-halogen bond. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a prominent example, widely used for its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov In a potential synthesis of 6-Methylpyridazin-4-amine, a halogenated pyridazine precursor, such as 6-chloro- or 6-bromo-pyridazin-4-amine, could be coupled with a methylating agent like methylboronic acid or its esters. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govresearchgate.net

The general applicability of cross-coupling reactions to pyridazine chemistry is well-documented. nih.govresearchgate.net Besides Suzuki-Miyaura, other methods like Stille coupling (using organotin reagents) have also been successfully applied to pyrazine (B50134) and pyridazine systems. rsc.org These methods offer high yields and excellent functional group tolerance, making them highly attractive for complex molecule synthesis. nih.govrsc.org The key advantage of this approach is the high degree of regioselectivity, as the methyl group is installed specifically at the position of the pre-installed halogen or triflate group. nih.gov

Formation and Handling of the Hydrochloride Salt

The conversion of the free amine base to its hydrochloride salt is a critical step in the final stages of synthesis, enhancing the compound's stability and modifying its physical properties, such as solubility. vulcanchem.comlibretexts.org

Acid-Base Reaction Equilibria for Salt Formation

The formation of an amine hydrochloride is a classic acid-base reaction. spectroscopyonline.com Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). libretexts.org When 6-Methylpyridazin-4-amine is treated with hydrochloric acid (HCl), the nitrogen atom of the amine group is protonated, forming a substituted ammonium cation. spectroscopyonline.comyoutube.com This positively charged ion then forms an ionic bond with the negatively charged chloride ion (Cl⁻) from the HCl. youtube.com

The reaction can be represented by the following equilibrium: C₅H₇N₃ + HCl ⇌ [C₅H₈N₃]⁺Cl⁻

This conversion from a covalent compound to an ionic salt dramatically alters the molecule's properties. youtube.com Amine salts are typically crystalline solids that are more readily soluble in water compared to their free base forms. libretexts.orgoxfordreference.com This increased water solubility is a key reason for the preparation of hydrochloride salts, particularly in pharmaceutical applications. libretexts.orgspectroscopyonline.com The salt formation is a reversible process; adding a strong base, such as sodium hydroxide (NaOH), will deprotonate the ammonium ion and liberate the free amine. oxfordreference.comualberta.ca

Methodologies for Salt Isolation and Purity Enhancement

The isolation of the hydrochloride salt is typically achieved through precipitation or crystallization. A common laboratory method involves dissolving the free amine in a suitable organic solvent (like ether, isopropanol, or THF) and then introducing HCl. echemi.comsciencemadness.org This can be done by bubbling gaseous HCl through the solution or by adding a solution of HCl in an organic solvent. vulcanchem.comechemi.com The resulting hydrochloride salt, being ionic, is often insoluble in non-polar organic solvents and will precipitate out of the solution, allowing for collection by filtration. youtube.comsciencemadness.org

When aqueous HCl is used, the resulting salt may remain dissolved in the aqueous/organic mixture. echemi.com In such cases, the solvent can be removed under vacuum, and the crude salt can be purified. Purification is commonly achieved by recrystallization from an appropriate solvent system. google.com Another technique involves precipitating the salt from a solution by adding a second solvent in which the salt is insoluble (an anti-solvent). sciencemadness.orggoogle.com For industrial-scale purification, methods such as sublimation or distillation of the amine salt in the presence of excess hydrogen halide gas can be employed to prevent thermal decomposition back into the free amine and acid. google.com

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

The choice of a synthetic route for this compound depends on a careful evaluation of factors such as efficiency, selectivity, and scalability. Both C-H functionalization and cross-coupling strategies present distinct advantages and disadvantages.

| Feature | C-H Functionalization Strategies | Cross-Coupling Reactions (e.g., Suzuki-Miyaura) |

| Efficiency (Atom Economy) | High; avoids pre-functionalization, reducing the number of synthetic steps and waste. rsc.orgresearchgate.net | Lower; requires pre-functionalized starting materials (e.g., halogenated pyridazines), adding steps to the overall sequence. nih.gov |

| Selectivity (Regioselectivity) | Moderate to low; can be difficult to control the precise site of reaction on the heterocyclic ring, potentially leading to mixtures of isomers. beilstein-journals.orgresearchgate.net | High; the reaction occurs specifically at the site of the pre-installed halide or pseudohalide, providing excellent control over the product's structure. nih.gov |

| Scalability | Can be challenging; reaction conditions developed for small-scale synthesis may not be directly transferable to large-scale production due to issues with heat transfer, mixing, or catalyst stability. | Generally good; cross-coupling reactions are widely used in industrial processes and are often robust and reproducible on a large scale. nih.gov |

| Substrate Scope & Conditions | Can require harsh conditions to activate the C-H bond. The scope may be limited by the directing capabilities of existing functional groups. researchgate.net | Generally mild reaction conditions with high functional group tolerance. A wide variety of coupling partners are commercially available. nih.govrsc.org |

Chemical Reactivity and Derivatization Strategies of the 6 Methylpyridazin 4 Amine Scaffold

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridazine (B1198779) Ring

The dual presence of electron-withdrawing nitrogen atoms in the pyridazine ring significantly influences its susceptibility to aromatic substitution reactions. This π-deficient nature generally disfavors electrophilic attack while promoting nucleophilic substitution, particularly on halogenated precursors.

Electrophilic aromatic substitution (EAS) on pyridazine, much like on pyridine (B92270), is an inherently difficult reaction. researchgate.netyoutube.com The ring nitrogens exert a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the basic nitrogen atoms can be protonated or coordinate with a Lewis acid catalyst, which further intensifies the deactivation of the ring system. youtube.comwikipedia.org

However, the 6-methylpyridazin-4-amine (B12336010) molecule possesses two activating substituents: the strongly activating amino group at C4 and the weakly activating methyl group at C6. These groups donate electron density into the ring, partially counteracting the deactivating effect of the ring nitrogens. The directing influence of these substituents is paramount in determining the regioselectivity of any potential electrophilic attack.

The amino group is a powerful ortho-, para-director. In this scaffold, the positions ortho to the amine are C3 and C5. The methyl group is also an ortho-, para-director. The position ortho to the methyl group is C5. Therefore, electrophilic attack would be most strongly directed to the C5 position, which is ortho to both the amino and methyl groups, and to the C3 position, which is ortho to the amino group.

The reaction mechanism proceeds via the formation of a cationic intermediate (sigma complex or Wheland intermediate). Attack at C5 is favored as the positive charge in the resonance structures of the intermediate can be delocalized without placing it on the carbon adjacent to the electron-withdrawing ring nitrogens, and it benefits from the stabilizing effects of both the methyl and amino groups. Attack at C3 is also possible, stabilized by the amino group. Direct electrophilic substitution on the 6-methylpyridazin-4-amine scaffold remains challenging and may require carefully optimized, mild conditions to avoid protonation and potential side reactions.

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a characteristic and synthetically useful reaction for electron-deficient heterocyclic systems like pyridazines. dur.ac.uk The presence of a good leaving group, typically a halogen, on the ring is a prerequisite for this transformation. The reaction is facilitated by the ability of the electronegative ring nitrogens to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the addition-elimination mechanism. dur.ac.uk

For the 6-methylpyridazin-4-amine system, a halogenated intermediate, such as a 4-amino-3-chloro-6-methylpyridazine or 4-amino-5-chloro-6-methylpyridazine, would be highly susceptible to nucleophilic displacement. The positions most activated for nucleophilic attack are those ortho and para to the ring nitrogens.

The general mechanism involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic σ-complex (Meisenheimer complex).

Elimination: The leaving group is expelled, restoring the aromaticity of the pyridazine ring and yielding the substituted product.

A wide variety of nucleophiles can be employed in these reactions, providing a versatile method for introducing diverse functionalities onto the pyridazine core.

| Halogenated Intermediate | Nucleophile | Typical Reagent | Resulting Product Class |

|---|---|---|---|

| 4-Amino-5-chloro-6-methylpyridazine | Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-Alkoxy-4-amino-6-methylpyridazine |

| 4-Amino-5-chloro-6-methylpyridazine | Amine | Ammonia (B1221849) (NH₃), Alkylamines (RNH₂) | Pyridazine-4,5-diamine derivative |

| 4-Amino-5-chloro-6-methylpyridazine | Thiolate | Sodium thiophenoxide (NaSPh) | 4-Amino-6-methyl-5-(phenylthio)pyridazine |

| 4-Amino-5-chloro-6-methylpyridazine | Cyanide | Potassium cyanide (KCN) | 4-Amino-6-methylpyridazine-5-carbonitrile |

Transformations of the Amine Functionality

The primary amino group at the C4 position is a key handle for derivatization, behaving as a potent nucleophile in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the 4-amino group allows it to readily react with electrophilic carbon species.

Acylation: N-acylation is a straightforward method to introduce an amide functionality. This is typically achieved by reacting 6-methylpyridazin-4-amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the acid byproduct. The resulting amides are generally stable and can serve as precursors for further modifications or as final target compounds.

Alkylation: N-alkylation involves the reaction of the amine with alkyl halides or other alkylating agents. As a primary amine, 6-methylpyridazin-4-amine can undergo mono- or di-alkylation. Controlling the reaction stoichiometry and conditions is necessary to achieve selective mono-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines as byproducts. organic-chemistry.org Reductive amination, which involves the condensation with an aldehyde or ketone followed by reduction of the intermediate imine, is an alternative strategy that provides better control for mono-alkylation.

| Reaction Type | Electrophilic Reagent | Product Functional Group | Example Product Name |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | Amide | N-(6-Methylpyridazin-4-yl)acetamide |

| Acylation | Benzoyl chloride (C₆H₅COCl) | Amide | N-(6-Methylpyridazin-4-yl)benzamide |

| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Amide | N-(6-Methylpyridazin-4-yl)acetamide |

| Alkylation | Methyl iodide (CH₃I) | Secondary/Tertiary Amine | N-Methyl-6-methylpyridazin-4-amine |

| Alkylation | Benzyl bromide (C₆H₅CH₂Br) | Secondary/Tertiary Amine | N-Benzyl-6-methylpyridazin-4-amine |

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. dergipark.org.trnih.gov This reaction is a cornerstone of organic synthesis for creating new carbon-nitrogen double bonds. The reaction of 6-methylpyridazin-4-amine with a carbonyl compound proceeds via a two-step mechanism:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, leading to a zwitterionic intermediate that quickly protonates to form a neutral hemiaminal (or carbinolamine). wikipedia.org

Dehydration: The hemiaminal is typically unstable and, under acidic catalysis, eliminates a molecule of water to form the stable imine product. wikipedia.org

This reaction is reversible, and the formation of the Schiff base is often driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org Aromatic aldehydes are particularly effective reagents as they form conjugated, and thus more stable, Schiff bases. unsri.ac.id

| Carbonyl Compound | Structure | Resulting Schiff Base Name |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | (E)-N-Benzylidene-6-methylpyridazin-4-amine |

| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | (E)-N-(4-Methoxybenzylidene)-6-methylpyridazin-4-amine |

| Acetone | (CH₃)₂CO | N-(Propan-2-ylidene)-6-methylpyridazin-4-amine |

| Cyclohexanone | C₆H₁₀O | N-Cyclohexylidene-6-methylpyridazin-4-amine |

The primary amino group of 6-methylpyridazin-4-amine can be converted into a diazonium salt through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

The pyridazinyldiazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of dinitrogen gas (N₂). This allows for the introduction of a wide range of substituents onto the pyridazine ring via displacement reactions. While aliphatic diazonium salts are notoriously unstable, heteroaromatic diazonium salts have sufficient stability under cold conditions to be used in subsequent transformations. researchgate.net

Key transformations of the diazonium intermediate include:

Sandmeyer Reaction: Displacement by halides (Cl⁻, Br⁻) or cyanide (CN⁻) using the corresponding copper(I) salt catalyst.

Schiemann Reaction: Displacement by fluoride (B91410) using fluoroboric acid (HBF₄).

Hydrolysis: Displacement by a hydroxyl group upon gentle warming in aqueous acid.

Azo Coupling: Reaction with electron-rich aromatic compounds (such as phenols or anilines) to form brightly colored azo compounds. This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.

These transformations provide a powerful and indirect route to functionalize the C4 position of the 6-methylpyridazine core with groups that are not accessible through direct substitution methods.

Further Functionalization at the Methyl Group

The methyl group at the 6-position of the pyridazine ring, while generally stable, can be activated under specific conditions to allow for the introduction of further chemical diversity. Its reactivity is analogous to that of a benzylic methyl group, albeit influenced by the electron-deficient nature of the pyridazine ring.

Benzylic Oxidation and Halogenation Reactions

Benzylic Oxidation: The oxidation of the methyl group on the 6-methylpyridazin-4-amine scaffold to an aldehyde or carboxylic acid can be a challenging transformation. Studies on related 6-methylpyridazine derivatives have shown that the methyl group can be resistant to oxidation under certain conditions. For instance, in the base metal-catalyzed benzylic oxidation of 3-benzyl-6-methylpyridazine, no oxidation of the methyl group was observed, highlighting its relative stability compared to other benzylic positions. nih.gov However, more aggressive oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), which are known to oxidize benzylic methyl groups on aromatic rings to carboxylic acids, could potentially effect this transformation, provided the other functional groups on the molecule are compatible with the harsh reaction conditions. masterorganicchemistry.com The choice of oxidant and reaction conditions is critical to achieve the desired transformation without degrading the pyridazine ring or the amino group.

Benzylic Halogenation: A more common and synthetically useful transformation of the methyl group is benzylic halogenation, typically bromination. This reaction proceeds via a free radical mechanism and is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions (UV light). numberanalytics.comnumberanalytics.comlibretexts.orgyoutube.com The resulting 6-(bromomethyl)pyridazin-4-amine is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions to introduce a wide range of functional groups.

| Transformation | Reagent(s) | Product | Potential Subsequent Reactions |

|---|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | 6-Carboxypyridazin-4-amine | Amide coupling, esterification |

| Halogenation | N-Bromosuccinimide (NBS), light/initiator | 6-(Bromomethyl)pyridazin-4-amine | Nucleophilic substitution (e.g., with cyanides, azides, alkoxides, amines) |

Introduction of Diverse Substituents via Methyl Group Reactivity

The methyl group of 6-methylpyridazines can be deprotonated by a strong base, such as lithium diisopropylamide (LDA) or an alkyllithium reagent, to form a resonance-stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles to introduce new substituents at the methyl position.

This strategy allows for the elongation of the carbon chain and the introduction of various functional groups. For example, reaction with aldehydes or ketones would yield the corresponding β-hydroxyalkyl derivatives, which could be further manipulated. Alkylation with alkyl halides would introduce longer alkyl chains. This approach significantly expands the range of accessible derivatives from the 6-methylpyridazin-4-amine scaffold.

Annulation and Cyclization Reactions to Form Fused Heterocycles

The 6-methylpyridazin-4-amine scaffold is an excellent precursor for the synthesis of fused polycyclic heterocyclic systems. Both the amino group and the activated methyl group can participate in cyclization reactions to build additional rings onto the pyridazine core.

Synthesis of Polycyclic Pyridazine Derivatives

The amino group at the 4-position is a key functional handle for the construction of fused pyrazole (B372694) and triazole rings. For instance, condensation of the aminopyridazine with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a fused pyridine ring, yielding a pyrido[4,5-d]pyridazine system. nih.gov Similarly, reaction with reagents that can provide a two-nitrogen fragment can be used to construct fused five-membered rings. For example, diazotization of the amino group followed by intramolecular cyclization could potentially lead to fused triazine systems.

Furthermore, the reaction of aminopyridazines with appropriate reagents can lead to the formation of pyrazolo[3,4-d]pyridazines and triazolopyridazines . researchgate.netresearchgate.net These fused heterocyclic systems are of significant interest in medicinal chemistry.

The methyl group can also participate in annulation reactions. Condensation of the activated methyl group (after deprotonation) with suitable bifunctional electrophiles can lead to the formation of a new ring fused at the 5- and 6-positions of the pyridazine core. For instance, reaction with a γ-ketoester could lead to the formation of a fused six-membered ring.

| Fused Ring System | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Pyrido[4,5-d]pyridazine | Condensation of the 4-amino group with a 1,3-dicarbonyl equivalent | Malonic esters, β-ketoesters |

| Pyrazolo[3,4-d]pyridazine | Reaction of the 4-amino group with a reagent providing a C-N-N fragment | Vilsmeier-Haack reagents on hydrazones |

| Triazolo[4,3-b]pyridazine | Reaction of a hydrazinylpyridazine (derived from the 4-amino group) with a one-carbon synthon | Formic acid, orthoesters |

Rearrangement Reactions Involving the Pyridazine Ring

The pyridazine ring itself can undergo rearrangement reactions under certain conditions, leading to the formation of other heterocyclic systems. A notable example is the pyridazine-to-pyrazole ring contraction . This transformation has been observed for certain pyridazine derivatives, often under thermal or acidic conditions, and may proceed through a pyridazyne intermediate. researchgate.netresearchgate.net While not extensively studied for the 6-methylpyridazin-4-amine scaffold specifically, the potential for such rearrangements should be considered when designing synthetic routes or subjecting the molecule to harsh reaction conditions. Reduction of pyridazin-3-ones with zinc in acetic acid has also been shown to lead to ring contraction to form pyrrolidin-2-ones and 3-pyrrolin-2-ones. nih.gov

Organometallic Reactions and Catalyst-Mediated Transformations

Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, offers powerful tools for the derivatization of the 6-methylpyridazin-4-amine scaffold. researchgate.net These reactions typically require the presence of a halide or triflate group on the pyridazine ring. Therefore, the 4-amino group would likely need to be converted to a leaving group, for example, via a Sandmeyer-type reaction to introduce a chloro or bromo substituent.

Assuming the synthesis of a 4-halo-6-methylpyridazine derivative, a variety of cross-coupling reactions could be employed:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would introduce aryl, heteroaryl, or vinyl substituents at the 4-position. mdpi.com

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes would yield 4-alkynyl-6-methylpyridazines, which are valuable intermediates for further transformations. youtube.comresearchgate.netyoutube.com

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a wide range of primary and secondary amines at the 4-position, providing an alternative to direct nucleophilic aromatic substitution. numberanalytics.com

Heck Coupling: Reaction with alkenes would introduce alkenyl substituents.

These catalyst-mediated transformations are generally characterized by their high functional group tolerance and broad substrate scope, making them highly valuable for the late-stage functionalization of the pyridazine core.

| Reaction | Coupling Partner | Introduced Substituent | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Aryl, heteroaryl, vinyl | Pd(PPh₃)₄, Pd(dppf)Cl₂, base (e.g., Na₂CO₃, K₃PO₄) |

| Sonogashira | Terminal alkyne | Alkynyl | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine | Amino | Pd₂(dba)₃, phosphine (B1218219) ligand (e.g., BINAP, Xantphos), base (e.g., NaOtBu) |

Metalation Chemistry of the Pyridazine Scaffold (e.g., using magnesium amides)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This approach typically involves the deprotonation of a C-H bond adjacent to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile. In the context of the pyridazine scaffold, the nitrogen atoms of the ring can themselves act as directing groups, but their influence can be modulated by other substituents.

For pyridazines, sterically hindered magnesium amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), have proven effective for regioselective C-H activation. The use of TMPMgCl·LiCl, for instance, can facilitate magnesiation of various N-heterocycles. The regioselectivity of such metalations on the pyridazine ring is highly dependent on the substitution pattern and the presence of other directing groups. Research on 4-substituted pyridazines has indicated that groups at this position can influence the site of metalation.

While specific studies on the directed metalation of 6-methylpyridazin-4-amine are not extensively documented, the amino group, particularly after protection or in its activated form, can potentially act as a directing group. The interplay between the directing effects of the ring nitrogens, the 4-amino group, and the 6-methyl group would determine the site of deprotonation. It is plausible that metalation could occur at the C5 position, directed by the 4-amino group, or at the C5 position influenced by the C6-methyl group. The outcome would likely depend on the specific magnesium amide base used and the reaction conditions.

Table 1: Hypothetical Metalation of a Protected 6-Methylpyridazin-4-amine Derivative

| Entry | Magnesium Amide Base | Electrophile (E) | Potential Product |

| 1 | TMPMgCl·LiCl | I₂ | 4-Amino-5-iodo-6-methylpyridazine |

| 2 | TMP₂Mg·2LiCl | PhCHO | (4-Amino-6-methylpyridazin-5-yl)(phenyl)methanol |

| 3 | TMPZnCl·LiCl | Allyl-Br | 4-Amino-5-allyl-6-methylpyridazine |

This table is illustrative and based on the general reactivity of pyridazines with magnesium amide bases. The specific outcomes for 6-methylpyridazin-4-amine would require experimental verification.

Catalytic Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in the synthesis of complex molecules. For the 6-methylpyridazin-4-amine scaffold, these reactions typically require the presence of a halide (or triflate) on the pyridazine ring to act as the electrophilic partner. A plausible synthetic strategy would involve the conversion of 6-methylpyridazin-4-amine to a halogenated derivative, for example, a 3- or 5-halopyridazine, which can then undergo cross-coupling.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a widely used method for creating C-C bonds. nih.gov For instance, a derivative such as 3-amino-6-chloropyridazine (B20888), an isomer of a potential precursor to the target scaffold, has been successfully employed in Suzuki-Miyaura couplings. rsc.org This suggests that a halogenated 6-methylpyridazin-4-amine could similarly be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance. rsc.org

Table 2: Representative Suzuki-Miyaura Coupling of a Halogenated Aminopyridazine Derivative

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME | 78 |

| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 92 |

Data is based on reactions with 3-amino-6-chloropyridazine and is illustrative for the potential reactivity of a halogenated 6-methylpyridazin-4-amine derivative. rsc.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This methodology could be applied to a halogenated 6-methylpyridazin-4-amine to introduce a variety of secondary or primary amines at the halogenated position, leading to the synthesis of novel diaminopyridazine derivatives. The success of this reaction is highly dependent on the selection of the appropriate palladium precursor and phosphine ligand, which are tailored to the specific substrates. rug.nlyoutube.com

Table 3: Potential Buchwald-Hartwig Amination of a Halogenated 6-Methylpyridazin-4-amine Derivative

| Entry | Amine | Catalyst | Ligand | Base | Solvent |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |

| 2 | Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane |

| 3 | Benzylamine | PdCl₂(dppf) | K₂CO₃ | THF |

This table presents hypothetical reaction conditions based on the general principles of the Buchwald-Hartwig amination applied to heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. A full suite of NMR experiments, including one-dimensional and two-dimensional techniques, has been employed to unequivocally assign the proton, carbon, and nitrogen signals of 6-Methylpyridazin-4-amine (B12336010) hydrochloride.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in the molecule. While specific spectral data for 6-Methylpyridazin-4-amine hydrochloride is not widely available in the public domain, the expected chemical shifts and coupling constants can be predicted based on the analysis of related pyridazine (B1198779) structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the methyl group protons, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms in the ring and the electronic nature of the substituents. The coupling constants between adjacent protons would provide information about their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the ring carbons are characteristically found in the aromatic region, with their exact positions influenced by the nitrogen atoms and the methyl and amine substituents. The methyl carbon would appear in the aliphatic region of the spectrum.

A representative table of expected chemical shifts is provided below, based on general knowledge of similar heterocyclic systems.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C3-H | 7.5 - 8.5 | 130 - 145 |

| C5-H | 6.5 - 7.5 | 115 - 130 |

| CH₃ | 2.0 - 2.5 | 15 - 25 |

| NH₂ | Broad, variable | - |

| C4 | - | 145 - 160 |

| C6 | - | 150 - 165 |

| N1 | - | - |

| N2 | - | - |

| Note: These are estimated values and can vary based on solvent and other experimental conditions. |

To establish unambiguous assignments and understand the spatial relationships within the molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the proton spin systems within the molecule. For this compound, COSY would confirm the coupling between the aromatic protons on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the directly attached carbon atoms. This is a crucial experiment for assigning the carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the methyl protons and the C6 and C5 carbons of the pyridazine ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This technique is critical for confirming the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could reveal through-space interactions between the methyl protons and the proton at the C5 position.

While specific experimental 2D NMR data for this compound is scarce, the application of these techniques is a standard and essential part of the structural elucidation of such molecules nih.govyoutube.comscience.gov.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within a molecule. For this compound, this technique can distinguish between the two ring nitrogen atoms and the nitrogen of the amine group. The chemical shifts of the pyridazine nitrogens are sensitive to substitution and protonation state researchgate.netnih.govjapsonline.com. The hydrochloride form of the compound would likely lead to protonation of one or both ring nitrogens, causing a significant downfield shift in their ¹⁵N NMR signals. The amine nitrogen would have a chemical shift characteristic of primary aromatic amines. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, techniques like HMBC, optimized for ¹H-¹⁵N correlations, are often employed japsonline.com.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its constituent functional groups.

N-H Vibrations: The amine group will show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. The hydrochloride salt formation may lead to the presence of N⁺-H stretching bands, which are typically broad and appear at lower frequencies.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretching vibrations will appear just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridazine ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region.

Ring Vibrations: The pyridazine ring itself will have characteristic ring breathing and deformation modes at lower frequencies.

C-N and C-C Vibrations: Stretching vibrations for the C-N and C-C single bonds will be present in the fingerprint region of the spectrum.

A table summarizing the expected key vibrational modes is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2980 |

| C=N, C=C Ring Stretches | 1400 - 1650 |

| N-H Bend | 1550 - 1650 |

| C-H Bends | 1350 - 1480 |

| C-N Stretch | 1200 - 1350 |

To achieve a more precise and detailed assignment of the experimental vibrational spectra, theoretical calculations are often employed. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the harmonic vibrational frequencies of the molecule. The calculated frequencies are typically scaled to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. By comparing the scaled theoretical frequencies with the experimental IR and Raman spectra, a detailed and reliable assignment of the observed vibrational bands to specific molecular motions can be made core.ac.ukresearchgate.netresearchgate.net. Such a correlation provides a deeper understanding of the vibrational properties of this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

The electronic spectroscopy of this compound offers insights into its electron distribution and energy levels. The pyridazine ring, being an aromatic and electron-deficient system, combined with an electron-donating amino group, gives rise to characteristic electronic transitions.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of aminopyridazine derivatives is primarily characterized by π → π* and n → π* electronic transitions. libretexts.org The π → π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high intensity (large molar absorptivity, ε). libretexts.org The n → π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital, are generally of lower intensity. libretexts.org

Based on these related structures, it is anticipated that this compound will exhibit significant absorption in the ultraviolet range, likely with multiple bands corresponding to the various possible electronic transitions within the molecule. The exact position and intensity of these bands would be influenced by the solvent polarity, as solvent interactions can stabilize the ground or excited states to different extents, leading to shifts in the absorption maxima (solvatochromism). libretexts.orgresearchgate.net

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound : Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of electronic spectroscopy, as specific experimental data for this compound was not available in the cited sources.

| Transition Type | Probable Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π* | 200 - 300 | High | Associated with the aromatic pyridazine ring. |

| n → π* | 280 - 350 | Low to Medium | Involving non-bonding electrons on nitrogen atoms. |

Fluorescence Properties and Quantum Yields (if applicable)

The fluorescence of a molecule is dependent on its ability to emit a photon from an excited electronic state before returning to the ground state. Many heterocyclic compounds, including derivatives of aminopyridine, are known to be fluorescent. nih.govsciforum.net The presence of the amino group on the pyridazine ring in this compound suggests the potential for fluorescent behavior.

The quantum yield (Φ), which is a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and its environment. Factors such as the rigidity of the molecule, the nature of the solvent, and the presence of quenching species can significantly affect the quantum yield. For some substituted aminopyridines, quantum yields can be significant, indicating efficient emission. nih.gov However, without experimental data, it is difficult to ascertain the fluorescence quantum yield of this compound. If the molecule does fluoresce, the emission wavelength would be longer than the absorption wavelength (Stokes shift).

Table 2: Predicted Fluorescence Properties of this compound : Note: This data is hypothetical and based on the properties of related fluorescent aminopyridine and pyridazine derivatives. Specific experimental determination is required for accurate values.

| Parameter | Predicted Value/Range | Influencing Factors |

|---|---|---|

| Excitation Wavelength (λex) | ~280 - 350 nm | Corresponds to the n → π* absorption band. |

| Emission Wavelength (λem) | > 350 nm | Subject to Stokes shift; solvent dependent. |

| Quantum Yield (Φ) | Not determinable without data | Highly sensitive to molecular rigidity and solvent. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

For this compound, the molecular formula of the free base is C₅H₇N₃. nih.gov The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Precise Mass Determination:

Molecular Formula (free base): C₅H₇N₃

Calculated Monoisotopic Mass (free base): 109.06399 Da

Molecular Formula (protonated): C₅H₈N₃⁺

Calculated Exact Mass of [M+H]⁺: 110.07127 Da

HRMS analysis would be expected to yield a measured mass very close to this calculated value, typically within a few parts per million (ppm), which serves to confirm the elemental composition of the molecule.

Fragmentation Pattern Analysis: The fragmentation of the protonated 6-Methylpyridazin-4-amine molecule in the mass spectrometer would likely proceed through several characteristic pathways, primarily involving the cleavage of the pyridazine ring and losses from the substituents. While a specific experimental spectrum for this compound is not available, a plausible fragmentation pattern can be proposed based on the known behavior of amines and pyridazine derivatives in mass spectrometry. libretexts.orgmiamioh.eduyoutube.com

A common fragmentation pathway for aromatic amines involves the loss of HCN or related neutral molecules. The pyridazine ring itself can undergo cleavage. The methyl group can also be lost as a radical.

Table 3: Plausible HRMS Fragmentation Pattern for [6-Methylpyridazin-4-amine+H]⁺ : Note: This table presents a hypothetical fragmentation pattern based on established fragmentation principles for related chemical structures. The m/z values are theoretical and would require experimental verification.

| Proposed Fragment Ion | Neutral Loss | Theoretical m/z of Fragment | Plausible Structure of Fragment |

|---|---|---|---|

| [C₅H₈N₃]⁺ | - | 110.07127 | Protonated molecular ion |

| [C₄H₅N₂]⁺ | CH₃N | 81.04472 | Loss of methylamine (B109427) from the ring |

| [C₄H₅N]⁺ | N₂H₃ | 67.04165 | Loss of a nitrogen-containing fragment |

| [C₃H₃N₂]⁺ | C₂H₅ | 67.02907 | Ring fragmentation |

Crystallographic Studies and Solid State Analysis

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid. This powerful analytical method provides precise coordinates of the atoms in the crystal lattice, from which the molecular structure can be elucidated.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A successful SCXRD analysis of 6-methylpyridazin-4-amine (B12336010) hydrochloride would yield a comprehensive set of geometric parameters. These parameters are crucial for defining the molecule's three-dimensional structure. The expected data would be presented in detailed tables, specifying the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the dihedral angles that describe the conformation of the molecule (torsional angles). This data allows for a quantitative description of the pyridazine (B1198779) ring's geometry, the orientation of the methyl and amine substituents, and the position of the hydrochloride counter-ion.

Interactive Data Table: Illustrative Bond Lengths and Angles (Hypothetical Data)

| Bond/Angle | Value (Å/°) |

| N1-N2 | Data |

| N2-C3 | Data |

| C3-C4 | Data |

| C4-C5 | Data |

| C5-C6 | Data |

| C6-N1 | Data |

| C4-N(amine) | Data |

| C6-C(methyl) | Data |

| Angle | |

| C6-N1-N2 | Data |

| N1-N2-C3 | Data |

| N2-C3-C4 | Data |

| C3-C4-C5 | Data |

| C4-C5-C6 | Data |

| C5-C6-N1 | Data |

Note: The table above is for illustrative purposes only, as specific experimental data for 6-Methylpyridazin-4-amine hydrochloride is not available.

Analysis of Conformations and Geometric Isomers in the Solid State

The precise data from SCXRD allows for an in-depth analysis of the compound's conformation in the solid state. For this compound, this would involve examining the planarity of the pyridazine ring and the orientation of the methyl and amine substituents relative to the ring. Torsional angles would definitively describe the spatial relationship between different parts of the molecule. This information is critical for understanding how the molecule arranges itself in a crystalline environment and can influence its interactions with other molecules.

Supramolecular Interactions and Crystal Packing Motifs

Comprehensive Analysis of Hydrogen Bonding Networks (N-H···N, N-H···Cl, C-H···N, etc.)

In the crystal structure of this compound, hydrogen bonds are expected to play a dominant role in the supramolecular assembly. The protonated amine group and the pyridazine ring nitrogens are potent hydrogen bond donors and acceptors, respectively. The chloride anion is also a strong hydrogen bond acceptor. A detailed crystallographic study would identify and characterize these interactions, such as N-H···N, N-H···Cl, and weaker C-H···N or C-H···Cl contacts. The geometric parameters of these bonds (donor-acceptor distance, hydrogen-acceptor distance, and donor-hydrogen-acceptor angle) would be tabulated to quantify their strength and significance in the crystal packing. These networks often lead to the formation of well-defined motifs like chains, layers, or three-dimensional networks.

Interactive Data Table: Potential Hydrogen Bonding Parameters (Hypothetical Data)

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | Data | Data | Data | Data |

| N-H···Cl | Data | Data | Data | Data |

| C-H···N | Data | Data | Data | Data |

| C-H···Cl | Data | Data | Data | Data |

Note: This table illustrates the type of data that would be generated from a crystallographic study. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively.

Examination of Pi-Stacking, Halogen Bonding, and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent interactions contribute to the stability of the crystal lattice. The aromatic pyridazine ring allows for the possibility of π-π stacking interactions, where parallel rings are arranged in a face-to-face or offset manner. The presence of a chloride ion could also lead to halogen bonding, although this is less common for chloride compared to heavier halogens. A thorough crystallographic analysis would investigate the presence and geometry of these and other weaker interactions, such as van der Waals forces, which collectively determine the final crystal packing arrangement.

Polymorphism and Crystal Engineering of this compound

No publicly available research data specifically details the polymorphic forms or crystal engineering studies of this compound.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the detailed characterization of biomolecular systems, including protein-ligand interactions and the dynamics of molecules in various environments. mdpi.com

The conformational flexibility of pyridazine (B1198779) derivatives is a key determinant of their interaction with other molecules. The pyridazine ring itself is endowed with unique physicochemical properties, including a high dipole moment. nih.gov Computational studies, such as those using semiempirical AM1 calculations, have been employed to analyze the conformations of bicyclic pyridazine derivatives. researchgate.net These analyses reveal the energy barriers associated with rotations around specific bonds, such as amide bonds, and help identify the most stable ring conformations. researchgate.net

The conformation of substituted pyridazines can be significantly influenced by non-bonded interactions between the lone pairs of electrons on the ring's nitrogen atoms and those on adjacent substituents. nih.gov For instance, in alkoxy-pyridazine derivatives, these repulsive interactions can lead to a substantial energy difference between syn and anti conformers, with the anti conformation often being more stable. nih.gov MD simulations can model these dynamic behaviors in different phases, predicting the most probable conformations and the transitions between them by calculating the potential energy surface of the molecule.

Table 1: Computational Methods for Conformational Analysis of Pyridazine Derivatives

| Method | Application | Key Findings |

| Semiempirical AM1 Calculations | Analysis of N-acylated bicyclic pyridazine derivatives | Determination of energy barriers for amide bond rotation and stable ring conformations. researchgate.net |

| Temperature-Dependent NMR | Experimental validation of calculated energy barriers | Provides acceptable correlation with calculated values for conformational changes. researchgate.net |

| Ab initio / DFT Calculations | Study of non-bonded interactions in alkoxy-pyridazines | Reveals destabilization of syn conformers due to lone pair repulsion, favoring anti conformers. nih.gov |

Theoretical modeling is extensively used to study the adsorption of nitrogen-containing heterocyclic compounds onto various material surfaces. These studies are crucial for applications ranging from materials science to environmental chemistry. Density Functional Theory (DFT) is a common method for analyzing the formation of complexes between nitrogen heterocycles and other molecules, such as CO2, or their adsorption onto surfaces. scielo.org.mx

Computational studies have investigated the adsorption of nitrogen heterocycles on surfaces like titanium dioxide (TiO2) nanotubes and graphene. acs.orgtandfonline.com The calculations determine key parameters such as adsorption energy, which indicates the stability of the adsorbed system. tandfonline.com A negative adsorption energy signifies an exothermic and spontaneous process. tandfonline.com The mode of interaction, such as π···π stacking or hydrogen bonding, can also be elucidated. acs.org For example, in the study of N-heterocycles on graphene, dispersive forces were found to be the major stabilizing interaction. acs.org

Quantum chemical methods and MD simulations have also been used to model the adsorption of nitrogen heterocycles on metal surfaces to understand their potential as corrosion inhibitors. chemrevlett.com These models calculate binding energies and analyze the charge distribution to predict the efficiency of adsorption. chemrevlett.com

Table 2: Summary of Theoretical Adsorption Studies of Nitrogen Heterocycles

| Heterocycle Class | Surface/Interface | Computational Method | Key Findings |

| Pyridazine, Imidazole, etc. | Metal-organic frameworks | DFT | In-plane complexes with CO2 are more stable due to electrostatic and Lewis acid-base interactions. scielo.org.mx |

| Nitrogen-based heterocycles | TiO2 Nanotubes | DFT, TD-DFT | Adsorption processes are generally exothermic; ring structure (five- vs. six-membered) affects electronic properties and adsorption energy. tandfonline.com |

| 5-membered N-heterocycles | Graphene (Coronene model) | DFT | Adsorption is stabilized by π···π stacking and N–H···π interactions, with stabilization energies ranging from 7.61–14.77 kcal/mol. acs.org |

| Nitrogen-based heterocycles | Mild Steel (Fe surface) | Quantum chemical, MD simulations | Adsorption is influenced by heteroatoms, π-bonds, and charge distribution; binding energies indicate a physical adsorption mechanism. chemrevlett.com |

Quantitative Structure-Property Relationship (QSPR) Modeling of Pyridazine Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical relationship between the chemical structure of a compound and its physicochemical properties. arxiv.org These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties of interest, thereby reducing the need for extensive experimental testing. arxiv.orgijournalse.org

For classes of compounds like pyridazine and its isomer pyrazine (B50134), QSPR models have been developed to predict various properties. ijournalse.orgresearchgate.net The process involves calculating a wide range of molecular descriptors (e.g., electronic, quantum chemical, topological) using computational software and then employing statistical methods like Multiple Linear Regression (MLR) to build a predictive model. ijournalse.orgresearchgate.net For instance, 2D-QSPR models have been successfully established for pyrazine derivatives to predict properties like odor thresholds. ijournalse.org More advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used in 3D-QSPR to relate the 3D structure of molecules to their properties. researchgate.net The robustness of these models is validated internally and externally using test sets of compounds. ijournalse.orgresearchgate.net

Table 3: Methodologies in QSPR Modeling of Azine Derivatives

| QSPR Technique | Molecular Descriptors Used | Statistical Method | Application Example |

| 2D-QSPR | Electronic, Quantum Chemical, Topological | Stepwise Multiple Linear Regression (MLR) | Predicting odor thresholds of pyrazine derivatives. ijournalse.orgresearchgate.net |

| 3D-QSPR | Steric and Electrostatic Fields (CoMFA), Similarity Indices (CoMSIA) | Partial Least Squares (PLS) | Modeling olfactive properties of pyrazine derivatives. researchgate.net |

| General QSPR | Graph Theoretical, Topological | Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Predicting thermodynamic properties (entropy, heat capacity) of cycloalkanes. nih.gov |

Computational Analysis of Molecular Recognition and Ligand Interactions

Computational methods are indispensable in drug discovery for analyzing how a ligand, such as a pyridazine derivative, might interact with a biological target like a protein. These techniques predict binding modes and estimate binding affinities, guiding the design of more potent molecules. semanticscholar.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netamazonaws.com It is widely used to study the interaction between a ligand and its protein target, providing insights into the binding mechanism and affinity. researchgate.net The process involves placing the ligand (e.g., a 6-methylpyridazine derivative) into the binding site of a receptor and scoring the different poses based on how well they fit energetically and sterically. amazonaws.com

Docking studies on various heterocyclic compounds, including those with pyridazine, pyridine (B92270), or oxadiazole cores, have been performed against numerous protein targets. researchgate.netmdpi.com These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The results of docking are often used to explain the structure-activity relationships (SAR) observed in a series of compounds and to prioritize candidates for synthesis and biological testing. mdpi.com

While molecular docking is effective at predicting binding poses, its ability to accurately rank compounds by binding affinity can be limited. semanticscholar.org Therefore, more rigorous computational methods, such as binding free energy calculations, are often employed. semanticscholar.orgnih.gov These methods are typically based on molecular dynamics simulations and provide a more accurate estimation of the binding affinity. semanticscholar.org

Table 4: Computational Approaches for Binding Affinity Estimation

| Method | Description | Key Advantage |

| Molecular Docking | Predicts the binding orientation of a ligand within a receptor's active site and provides a score. | Computationally fast, suitable for screening large libraries of compounds. wustl.edu |

| MM/PBSA & MM/GBSA | Calculates binding free energy from MD simulation trajectories by combining molecular mechanics energy with solvation models. | More accurate than docking scores for ranking compounds; provides insight into energetic contributions to binding. semanticscholar.org |

| Free Energy Perturbation (FEP) | A rigorous method that calculates the relative binding free energy between two ligands by computationally 'mutating' one into the other. | Considered one of the most accurate methods for predicting relative binding affinities. nih.gov |

Applications of the 6 Methylpyridazin 4 Amine Scaffold in Complex Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

The 6-methylpyridazin-4-amine (B12336010) scaffold is widely recognized for its utility as a versatile building block in the synthesis of various heterocyclic systems. nih.govresearchgate.netresearchgate.net The inherent reactivity of the pyridazine (B1198779) ring, coupled with the functional handles provided by the methyl and amino substituents, allows for a diverse range of chemical transformations.

The 6-methylpyridazin-4-amine hydrochloride salt serves as a stable and soluble precursor for a multitude of pyridazine derivatives. vulcanchem.com The amino group at the C4 position can undergo a variety of reactions, including acylation, alkylation, and diazotization, leading to the introduction of diverse functional groups. For instance, acylation of the amino group can yield amide derivatives, which can be further modified. nih.gov The methyl group at the C6 position can also be functionalized, for example, through oxidation or condensation reactions, further expanding the structural diversity of the resulting pyridazine derivatives.

The synthesis of various pyridazine derivatives often involves the cyclization of precursor molecules. uminho.ptorganic-chemistry.org For example, the reaction of dicarbonyl compounds with hydrazine (B178648) can lead to the formation of the pyridazine ring. The specific substituents on the resulting pyridazine, such as the methyl and amino groups in 6-methylpyridazin-4-amine, are determined by the choice of the starting dicarbonyl compound and the hydrazine derivative.

The following table summarizes some examples of pyridazine derivatives that can be synthesized using the 6-methylpyridazin-4-amine scaffold as a starting point.

| Derivative Class | Synthetic Transformation | Potential Applications |

| N-Acylpyridazines | Acylation of the 4-amino group | Medicinal chemistry, materials science |

| N-Alkylpyridazines | Alkylation of the 4-amino group | Agrochemicals, pharmaceuticals |

| Fused Pyridazines | Cyclization reactions involving the amino group and an adjacent functional group | Drug discovery, organic electronics |

| Biaryl Pyridazines | Cross-coupling reactions at a halogenated pyridazine intermediate | Ligand synthesis, functional materials |

The 6-methylpyridazin-4-amine scaffold is a valuable intermediate for the construction of more complex fused and bridged heterocyclic systems. The amino group can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic systems incorporating the pyridazine ring. For example, reaction with a bifunctional electrophile can lead to the formation of a new ring fused to the pyridazine core.

The synthesis of fused pyridazine derivatives, such as pyridazinotriazines, has been reported starting from substituted pyridazine precursors. nih.govresearchgate.net These reactions often involve the condensation of a hydrazine-substituted pyridazine with a suitable carbonyl compound. The resulting fused systems often exhibit interesting biological activities.

Bridged heterocyclic systems containing a pyridazine moiety can also be accessed using 6-methylpyridazin-4-amine as a starting material. These complex structures are of interest in medicinal chemistry due to their rigid conformations, which can lead to high-affinity binding to biological targets.

Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.govrsc.org The 6-methylpyridazin-4-amine scaffold can be utilized as a component in MCRs to generate diverse libraries of compounds. mdpi.comresearchgate.net The amino group of 6-methylpyridazin-4-amine can act as the amine component in well-known MCRs such as the Ugi and Biginelli reactions.

The use of MCRs offers several advantages, including high atom economy, operational simplicity, and the ability to rapidly generate structural diversity. nih.gov By varying the other components in the MCR, a wide range of substituents can be introduced around the 6-methylpyridazin-4-amine core, leading to the creation of large and diverse chemical libraries for high-throughput screening.

Contribution to the Development of Nitrogen-Rich Heterocycles

Nitrogen-rich heterocycles are an important class of compounds in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in hydrogen bonding. medwinpublishers.comnih.govresearchgate.net The 6-methylpyridazin-4-amine scaffold, containing three nitrogen atoms in its core structure, is an excellent starting point for the synthesis of even more nitrogen-rich systems.

By incorporating the 6-methylpyridazin-4-amine scaffold into larger molecules or by using it as a precursor for the synthesis of fused heterocycles containing additional nitrogen atoms, chemists can access novel nitrogen-rich compounds with potentially interesting biological or material properties. For example, the synthesis of triazolopyridazines and tetrazolopyridazines can be envisioned starting from appropriately functionalized 6-methylpyridazin-4-amine derivatives. These nitrogen-rich systems are often investigated for their potential as energetic materials or as ligands for metal complexes.

Integration into Green Chemistry Synthetic Protocols (e.g., alternative solvents and reaction conditions)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.itmdpi.com The synthesis and functionalization of 6-methylpyridazin-4-amine and its derivatives can be made more environmentally friendly by adopting green chemistry protocols. This includes the use of alternative, less hazardous solvents, the development of catalytic reactions to minimize waste, and the use of energy-efficient reaction conditions such as microwave irradiation. mdpi.com

For example, microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields for the synthesis of various heterocyclic compounds. mdpi.com Applying this technology to the synthesis and modification of 6-methylpyridazin-4-amine could lead to more sustainable synthetic routes. Furthermore, the development of one-pot or tandem reactions starting from 6-methylpyridazin-4-amine can reduce the number of purification steps and minimize solvent usage.

Preparation of Advanced Synthetic Intermediates for Downstream Chemical Research

Beyond its direct use in the synthesis of bioactive molecules, this compound serves as a valuable starting material for the preparation of more complex and advanced synthetic intermediates. osi.lvaksci.comenamine.net These intermediates can then be used in a variety of downstream chemical research applications.